1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a 2-methylbenzyl group and a methylsulfonyl group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzimidazole Core: The synthesis typically begins with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole core.
Introduction of the 2-methylbenzyl Group: The benzimidazole core is then alkylated with 2-methylbenzyl chloride in the presence of a base, such as potassium carbonate or sodium hydride, to introduce the 2-methylbenzyl group.
Sulfonylation: Finally, the methylsulfonyl group is introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base, such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Nitric acid, halogens (chlorine, bromine), and acetic acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Nitrobenzoimidazoles, halobenzoimidazoles.
Scientific Research Applications
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities. It may act as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or anticancer drug.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
Comparison with Similar Compounds
1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-(2-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a chlorine substituent instead of a methyl group.
1-(2-methylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
1-(2-methylbenzyl)-2-(methylsulfinyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfinyl group instead of a methylsulfonyl group.
Uniqueness: this compound is unique due to the specific combination of the 2-methylbenzyl and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. This uniqueness can be exploited in various scientific and industrial applications.
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-methylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-12-7-3-4-8-13(12)11-18-15-10-6-5-9-14(15)17-16(18)21(2,19)20/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMKTIGLGJPAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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